2-Nitro-4-(trifluoromethoxy)benzoic acid
Description
Contextualization within Nitroaromatic and Fluorinated Benzoic Acid Chemistry
The chemical nature of 2-Nitro-4-(trifluoromethoxy)benzoic acid is best understood by examining its position within two significant classes of organic compounds: nitroaromatics and fluorinated benzoic acids.
Nitroaromatic compounds are characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. nih.gov This electron-withdrawing nature deactivates the ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. nih.govmdpi.com Nitroaromatics are foundational in the synthesis of a wide array of industrial products, including dyes, polymers, pesticides, explosives, and pharmaceuticals. nih.govresearchgate.netresearchgate.net
Fluorinated benzoic acids are derivatives of benzoic acid where one or more hydrogen atoms on the benzene (B151609) ring are replaced by fluorine. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. nbinno.com Fluorine's high electronegativity can influence the acidity, reactivity, and intermolecular interactions of the molecule. nbinno.com Furthermore, the carbon-fluorine bond is exceptionally strong, which often imparts increased metabolic stability to fluorinated compounds, a highly desirable trait in pharmaceutical and agrochemical research. nbinno.com Fluorinated benzoic acids are versatile intermediates used to build more complex molecules. nbinno.comglobalscientificjournal.com
This compound uniquely combines the features of both these chemical families. The presence of the nitro group provides the strong electron-withdrawing effects characteristic of nitroaromatics, while the trifluoromethoxy group introduces the benefits of fluorination.
Significance of Trifluoromethoxy Substitution in Aromatic Systems
The trifluoromethoxy group (—OCF₃) is a fluorinated substituent of growing importance in pharmaceutical and agrochemical research. mdpi.com It is often considered a "super-halogen" due to its electronic properties, which are similar to those of chlorine or fluorine. nih.gov The significance of trifluoromethoxy substitution stems from several key advantages:
Electronic Effects: The trifluoromethoxy group is a potent electron-withdrawing group, a result of the high electronegativity of the fluorine atoms. mdpi.com This property can significantly modulate the electronic environment of the aromatic ring.
Lipophilicity: It is one of the most lipophilic substituents, a property that can enhance a molecule's ability to permeate biological membranes, potentially improving bioavailability. mdpi.com The trifluoromethoxy group is more lipophilic than a methoxy (B1213986) group. nih.gov
Metabolic Stability: Compared to the more common methoxy (—OCH₃) group, the trifluoromethoxy group offers superior metabolic stability. mdpi.com The strong C-F bonds and the steric hindrance of the group make it more resistant to enzymatic breakdown, particularly oxidative demethylation by enzymes like CYP450. mdpi.com
These properties make the trifluoromethoxy group a valuable tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov
Overview of Research Trajectories for Complex Organic Acid Derivatives
The field of organic synthesis is continuously evolving, with a focus on creating complex molecules with greater precision and efficiency. nih.govmdpi.com Research into complex organic acid derivatives, such as this compound, is influenced by several modern trends:
Development of Novel Synthetic Methods: There is a constant drive to develop new and more efficient synthetic reactions. thepharmajournal.com This includes the use of advanced catalytic systems, such as transition metal and organocatalysis, to construct complex molecular architectures with high selectivity. thepharmajournal.comsolubilityofthings.com For fluorinated compounds, new methods for nucleophilic fluorination are being explored to create these valuable molecules more readily. arkat-usa.org
Focus on Sustainability: Green chemistry principles are increasingly being integrated into synthetic planning. This involves designing reactions that are more atom-economical, use less hazardous solvents and reagents, and are more energy-efficient. thepharmajournal.com
Interdisciplinary Applications: The synthesis of complex organic molecules is pivotal for innovation in healthcare, agriculture, and materials science. solubilityofthings.com In medicinal chemistry, these molecules serve as building blocks for new pharmaceuticals. solubilityofthings.com In materials science, their unique electronic and thermal properties can be harnessed to design advanced polymers and other materials. nbinno.com
Computational and Automated Synthesis: The integration of computational tools and automation is revolutionizing how organic synthesis is approached. thepharmajournal.com Computational chemistry aids in predicting molecular properties and designing synthetic routes, while automated systems can accelerate the optimization of reaction conditions.
For a molecule like this compound, future research will likely focus on leveraging its unique combination of functional groups to develop novel compounds for specific applications, while employing modern, efficient, and sustainable synthetic strategies.
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)17-4-1-2-5(7(13)14)6(3-4)12(15)16/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANOFBIDZFXRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273932 | |
| Record name | 2-Nitro-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142494-70-0 | |
| Record name | 2-Nitro-4-(trifluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142494-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Nitro 4 Trifluoromethoxy Benzoic Acid
Regioselective Nitration of Trifluoromethoxy-Substituted Benzoic Acid Precursors
The final step in the synthesis is the regioselective introduction of a nitro group onto the 4-(trifluoromethoxy)benzoic acid intermediate. This is an electrophilic aromatic substitution reaction, and the outcome is governed by the directing effects of the substituents already present on the aromatic ring.
The direct nitration of 4-(trifluoromethoxy)benzoic acid involves treating the substrate with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is determined by the interplay of the two substituents: the carboxylic acid (-COOH) and the trifluoromethoxy (-OCF₃) groups.
Directing Effects : The -COOH group is an electron-withdrawing group and acts as a meta-director. youtube.comiciq.org The -OCF₃ group is also electron-withdrawing by induction but can act as a π-donor through the oxygen lone pairs, making it a deactivating ortho, para-director. beilstein-journals.orgreddit.com In the case of 4-(trifluoromethoxy)benzoic acid, the positions are:
C2 and C6: ortho to -OCF₃ and meta to -COOH
C3 and C5: meta to -OCF₃ and ortho to -COOH
The electrophilic attack of the nitronium ion (NO₂⁺) is favored at the positions most activated (or least deactivated). The positions ortho to the -OCF₃ group (C2 and C6) are significantly less deactivated than the positions ortho to the -COOH group (C3 and C5). Therefore, the substitution is strongly directed to the C2 position (which is equivalent to C6) to yield 2-Nitro-4-(trifluoromethoxy)benzoic acid.
Optimization of Conditions : Achieving high selectivity and yield requires careful control of reaction conditions.
Temperature : Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0–10 °C) is crucial to prevent over-nitration (dinitration) and the formation of side products. soton.ac.ukresearchgate.net
Nitrating Agent : The classic mixture of concentrated HNO₃/H₂SO₄ is most common. The ratio of the acids can be optimized to control the concentration of the active electrophile, NO₂⁺. soton.ac.uk
Reaction Time : The reaction progress should be monitored (e.g., by TLC or HPLC) to ensure complete conversion of the starting material without allowing for the formation of degradation products or dinitrated species.
Continuous Flow Chemistry : Modern approaches using continuous flow reactors offer superior control over temperature, mixing, and reaction time, which can significantly improve the safety, yield, and selectivity of nitration reactions. soton.ac.ukacs.orgewadirect.com
By carefully controlling these parameters, the direct nitration of 4-(trifluoromethoxy)benzoic acid can be optimized to selectively produce the desired 2-nitro isomer as the major product.
Carboxylic Acid Functionalization and Interconversion Reactions
Hydrolysis of Nitrile Precursors to Carboxylic Acids
The hydrolysis of a nitrile (cyanide) group to a carboxylic acid is a well-established transformation in organic synthesis and a key step in one of the indirect routes to this compound. This reaction is typically carried out under acidic or basic conditions.
For the conversion of 2-nitro-4-(trifluoromethoxy)benzonitrile, acidic hydrolysis is often preferred to avoid potential side reactions associated with the nitro group under strongly basic conditions. The reaction involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.
| Reaction | Reagents and Conditions | Product | Yield (%) |
| Hydrolysis of 2-nitro-4-(trifluoromethoxy)benzonitrile | Concentrated H₂SO₄, H₂O, heat | This compound | High |
| Hydrolysis of 2-nitro-4-(trifluoromethoxy)benzonitrile | Concentrated HCl, H₂O, heat | This compound | Good to High |
This table presents typical conditions for the hydrolysis of nitrile precursors. Yields are generally high but can vary depending on specific reaction parameters.
Oxidation of Methyl or Other Alkyl Groups to Carboxylic Acids
The oxidation of an alkyl side chain, typically a methyl group, on an aromatic ring is a common method for the synthesis of benzoic acids. In the context of this compound synthesis, this involves the oxidation of 2-nitro-4-(trifluoromethoxy)toluene.
A variety of oxidizing agents can be employed for this transformation. Potassium permanganate (B83412) (KMnO₄) is a powerful and commonly used oxidant for this purpose. The reaction is typically carried out in an aqueous solution, and upon completion, the manganese dioxide byproduct is removed by filtration. Other oxidizing agents, such as chromic acid or nitric acid, can also be used, but they often present greater environmental and safety concerns.
| Starting Material | Oxidizing Agent | Conditions | Product | Typical Yield (%) |
| 2-nitro-4-(trifluoromethoxy)toluene | Potassium Permanganate (KMnO₄) | Aqueous solution, heat | This compound | 70-85 |
| 2-nitro-4-(trifluoromethoxy)toluene | Chromic Acid (H₂CrO₄) | Aqueous acid, heat | This compound | 65-80 |
| 2-nitro-4-(trifluoromethoxy)toluene | Nitric Acid (HNO₃) | Aqueous, heat | This compound | Variable |
This interactive data table summarizes common oxidation methods for converting a methyl group to a carboxylic acid in the synthesis of the target compound.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied to minimize waste, avoid hazardous reagents, and improve energy efficiency.
Solvent-Free and Aqueous-Phase Reaction Development
Traditional nitration reactions often employ large volumes of strong acids, such as sulfuric acid, which act as both a catalyst and a solvent. This generates significant amounts of acidic waste. Research into greener alternatives has focused on developing solvent-free or aqueous-phase nitration methods.
Solvent-free approaches often involve the use of solid acid catalysts or microwave irradiation to promote the reaction in the absence of a solvent. These methods can lead to a significant reduction in waste and simplified product purification.
Aqueous-phase nitration is another promising green alternative. While the direct use of nitric acid in water is often inefficient for deactivating substrates, the use of phase-transfer catalysts or micellar systems can facilitate the reaction in an aqueous medium, thereby avoiding the use of large quantities of strong acids.
Catalytic Systems for Enhanced Atom Economy and Selectivity
The development of efficient catalytic systems is a cornerstone of green chemistry, aiming to improve atom economy and selectivity. In the context of this compound synthesis, catalysis can play a crucial role in both the nitration and oxidation steps.
For the nitration step, solid acid catalysts, such as zeolites or supported acids, offer several advantages over traditional liquid acids. They are often more selective, reusable, and produce less waste. These catalysts can be designed to have specific pore sizes and acidities, allowing for precise control over the regioselectivity of the nitration reaction.
In the oxidation of 2-nitro-4-(trifluoromethoxy)toluene, catalytic methods can replace stoichiometric oxidants like potassium permanganate. For example, the use of a transition metal catalyst with a co-oxidant like molecular oxygen or hydrogen peroxide can provide a more environmentally benign and atom-economical route to the carboxylic acid. These catalytic systems often operate under milder conditions and produce water as the primary byproduct.
| Green Chemistry Approach | Key Features | Potential Benefits |
| Solvent-Free Nitration | Use of solid catalysts, microwave irradiation | Reduced solvent waste, easier purification |
| Aqueous-Phase Nitration | Use of phase-transfer catalysts or micelles | Avoids large volumes of strong acids |
| Catalytic Nitration | Solid acid catalysts (e.g., zeolites) | Reusability, improved selectivity, less waste |
| Catalytic Oxidation | Transition metal catalysts with O₂ or H₂O₂ | High atom economy, milder conditions, water as byproduct |
This table highlights key green chemistry approaches and their potential benefits in the synthesis of this compound.
Sustainable Reagent Selection and Waste Minimization
In recent years, the principles of green chemistry have become integral to the design of synthetic routes in the chemical industry, aiming to reduce environmental impact and enhance process safety. The synthesis of this compound is an area where the implementation of sustainable practices can yield significant benefits.
Sustainable Reagent Selection:
The traditional nitration of aromatic compounds often involves the use of a hazardous mixture of concentrated nitric and sulfuric acids, which generates significant acidic waste. truman.edu Modern approaches focus on replacing these corrosive reagents with more environmentally benign alternatives. For the nitration of a precursor like 4-(trifluoromethoxy)benzoic acid, several greener nitrating systems can be considered:
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, offers a recyclable and less corrosive alternative to sulfuric acid. These materials can be easily separated from the reaction mixture, minimizing downstream processing and waste generation.
Alternative Nitrating Agents: Reagents like dinitrogen pentoxide (N₂O₅) in combination with a solid acid catalyst or other promoters can provide a more selective and efficient nitration with a cleaner reaction profile. researchgate.net
Flow Chemistry: Performing nitration in a continuous flow reactor enhances safety by minimizing the volume of hazardous reagents at any given time. ewadirect.comeuropa.eu It also allows for precise control over reaction parameters, leading to higher yields and selectivity, thereby reducing the formation of byproducts. soton.ac.ukacs.org A study on the continuous flow nitration of the structurally similar 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid demonstrated improved conversion and selectivity under optimized conditions. soton.ac.uk
The oxidation step, if required from a toluene (B28343) precursor, also presents opportunities for greener reagent selection. Traditional methods may employ heavy metal oxidants like chromium, which are highly toxic. orgsyn.org Sustainable alternatives include:
Catalytic Oxidation with Hydrogen Peroxide: The use of hydrogen peroxide as an oxidant is highly desirable as its only byproduct is water. cardiff.ac.uk This can be coupled with a recyclable catalyst, such as CuO/Al₂O₃, to achieve efficient and clean oxidation. asianpubs.org
Aerobic Oxidation: Utilizing molecular oxygen from the air as the primary oxidant is another green approach, often facilitated by a catalyst.
Waste Minimization:
A key aspect of sustainable synthesis is the minimization of waste, which can be achieved through various strategies: researchgate.netcas.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Solvent Selection and Reduction: Whenever possible, reactions should be conducted in greener solvents, such as water or ionic liquids, or under solvent-free conditions. researchgate.net If organic solvents are necessary, the selection should favor those with a lower environmental impact and the potential for recycling.
Catalyst Recycling: The use of heterogeneous or supported catalysts allows for their recovery and reuse, reducing waste and cost. researchgate.net
Process Intensification: Technologies like microwave-assisted synthesis can significantly reduce reaction times and energy consumption, leading to a more efficient and less wasteful process. jddhs.com
An illustrative comparison of traditional versus a greener approach for a key synthetic step is presented in the table below.
Interactive Data Table: Comparison of Nitration Methods
| Parameter | Traditional Method (Batch) | Greener Method (Flow Chemistry) |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Dilute HNO₃ / Solid Acid Catalyst |
| Solvent | Often requires chlorinated solvents | Can be performed in greener solvents or solvent-free |
| Waste Generated | Significant acidic and organic waste | Minimized waste, recyclable catalyst |
| Safety | High risk due to large volumes of corrosive acids | Enhanced safety with small reaction volumes |
| Energy Consumption | High energy input for heating/cooling | Potentially lower energy consumption |
| Selectivity | May produce unwanted isomers | Higher selectivity and yield |
Total Synthesis and Fragment-Based Synthetic Approaches
While many synthetic routes to this compound may start from advanced intermediates, a total synthesis approach from simple, readily available starting materials is crucial for establishing a robust and scalable manufacturing process. A plausible total synthesis could originate from a simple benzene (B151609) derivative, incorporating the trifluoromethoxy, nitro, and carboxylic acid functionalities in a stepwise manner.
A hypothetical, yet chemically sound, total synthesis could involve the following key transformations:
Trifluoromethoxylation: Introduction of the -OCF₃ group onto a simple aromatic ring.
Functional Group Introduction: Installation of a group that can be later converted to a carboxylic acid, such as a methyl or nitrile group.
Nitration: The regioselective introduction of the nitro group at the position ortho to the future carboxylic acid.
Oxidation/Hydrolysis: Conversion of the precursor group to the final carboxylic acid functionality.
A patent for the production of the related 2-nitro-4-trifluoromethylbenzoic acid describes the hydrolysis of 2-nitro-4-trifluoromethylbenzonitrile as a key final step. google.com This suggests that a similar strategy could be employed for the trifluoromethoxy analog.
Fragment-Based Synthetic Approaches:
Fragment-based drug discovery (FBDD) is a powerful strategy in medicinal chemistry that can also inspire novel synthetic routes. rsc.org In a fragment-based synthetic approach, the target molecule is disconnected into key structural fragments that can be synthesized independently and then coupled together. This modular approach can be advantageous for creating libraries of analogs for structure-activity relationship studies.
For this compound, a fragment-based disconnection could be envisioned as follows:
Fragment A: A synthon representing the nitrated aromatic core.
Fragment B: A synthon for the introduction of the trifluoromethoxy group.
Fragment C: A synthon for the installation of the carboxylic acid.
This approach would allow for flexibility in the synthesis, as different analogs of each fragment could be prepared and combined to generate a diverse range of related compounds. For example, various substituted nitro-aromatic fragments could be coupled with different sources of the trifluoromethoxy group. While no specific literature detailing a fragment-based synthesis for this exact molecule was found, the principles of this approach are widely applicable in modern organic synthesis. nih.gov
The table below outlines a potential fragment-based synthetic strategy.
Interactive Data Table: Fragment-Based Synthetic Strategy
| Fragment | Potential Synthon | Coupling Reaction |
| A: Nitrated Aromatic Core | 2,4-Dihalogenated nitrobenzene (B124822) | Nucleophilic Aromatic Substitution |
| B: Trifluoromethoxy Source | Trifluoromethoxide source (e.g., from trifluorophosgene) | Nucleophilic Substitution |
| C: Carboxylic Acid Precursor | A carbonylation reagent (e.g., CO gas and a palladium catalyst) | Palladium-catalyzed Carbonylation |
Chemical Reactivity and Mechanistic Studies of 2 Nitro 4 Trifluoromethoxy Benzoic Acid
Electrophilic Aromatic Substitution Reactions
The susceptibility of the benzene (B151609) ring in 2-nitro-4-(trifluoromethoxy)benzoic acid to electrophilic attack is profoundly diminished by its substituents. The collective electron-withdrawing properties of the nitro, trifluoromethoxy, and carboxyl groups create a highly electron-deficient aromatic system.
Influence of Nitro and Trifluoromethoxy Groups on Ring Activation/Deactivation and Directivity
The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution. This deactivation arises from the potent electron-withdrawing capabilities of all three substituents.
Nitro Group (-NO₂): Positioned at C-2, the nitro group is a powerful deactivating group. It withdraws electron density from the ring through both a strong negative inductive effect (-I) and a negative resonance effect (-M). khanacademy.orgorganicchemistrytutor.com This significantly reduces the ring's nucleophilicity. The nitro group acts as a meta-director. minia.edu.egsavemyexams.com
Trifluoromethoxy Group (-OCF₃): Located at C-4, the trifluoromethoxy group is also strongly deactivating. While the oxygen atom can theoretically donate electron density via resonance (+M), this effect is overwhelmed by the intense inductive electron withdrawal (-I) of the three highly electronegative fluorine atoms. khanacademy.org Groups like -CF₃ are known to be strongly deactivating. wikipedia.org
Carboxylic Acid Group (-COOH): The carboxyl group at C-1 is a deactivating, meta-directing substituent, further contributing to the low reactivity of the ring toward electrophiles. minia.edu.eglibretexts.org
Collectively, these groups render the benzene ring substantially less reactive than unsubstituted benzene, necessitating harsh reaction conditions for any electrophilic substitution to proceed. masterorganicchemistry.comwikipedia.org
Investigation of Competing Electrophilic Pathways
Electrophilic attack on the highly deactivated ring of this compound is challenging. The potential sites for substitution are the hydrogen-bearing carbons at positions 3, 5, and 6. The directing effects of the existing groups on these positions are as follows:
Position 3: This position is meta to the carboxylic acid (-COOH) and ortho to the trifluoromethoxy (-OCF₃) group.
Position 5: This position is meta to the carboxylic acid (-COOH) and ortho to the trifluoromethoxy (-OCF₃) group.
Position 6: This position is meta to the nitro (-NO₂) group.
Nucleophilic Reactions at the Carboxylic Acid Moiety
In contrast to the deactivated aromatic ring, the carboxylic acid group is an active site for various nucleophilic reactions, enabling the synthesis of esters, amides, and other derivatives.
Esterification Reactions and Kinetics
The conversion of this compound to its corresponding esters can be accomplished using standard methods, such as Fischer esterification, which involves heating the acid with an alcohol in the presence of an acid catalyst. google.com The kinetics of this reaction are governed by competing factors:
Electronic Effect: The strong electron-withdrawing nature of the nitro and trifluoromethoxy groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. psu.edu
Steric Hindrance: The presence of the nitro group at the ortho position (C-2) creates steric hindrance, which can impede the approach of the alcohol to the reaction center, a phenomenon known as the "ortho effect". researchgate.net
| Substituent at C-2 | Substituent at C-4 | Expected Electronic Effect | Expected Steric Effect | Predicted Relative Rate (krel) |
|---|---|---|---|---|
| -H | -H | Baseline | Minimal | 1.00 |
| -NO₂ | -H | Activating | Hindering | < 1.00 |
| -H | -OCF₃ | Activating | Minimal | > 1.00 |
| -NO₂ | -OCF₃ | Strongly Activating | Hindering | To be determined experimentally |
Amide Formation and Related Condensation Reactions
Amide derivatives of this compound can be synthesized through several reliable methods. researchgate.net One common approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid to facilitate reaction with an amine.
A more traditional and often highly effective method is the conversion of the carboxylic acid to a more reactive acyl halide intermediate. google.com Treatment with thionyl chloride (SOCl₂) or oxalyl chloride generates 2-nitro-4-(trifluoromethoxy)benzoyl chloride. This acyl chloride is a potent electrophile that reacts readily with primary or secondary amines to yield the corresponding amide with high efficiency. rsc.org
Reduction of the Carboxylic Acid Group
The carboxylic acid functional group can be reduced to a primary alcohol, yielding (2-nitro-4-(trifluoromethoxy)phenyl)methanol. The choice of reducing agent is critical to avoid the simultaneous reduction of the nitro group.
Non-selective Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will readily reduce the carboxylic acid to an alcohol. However, it will also reduce the nitro group to an amine, resulting in the formation of (2-amino-4-(trifluoromethoxy)phenyl)methanol.
Selective Reduction: To preserve the nitro group, a more selective reducing agent is required. Borane (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is known to selectively reduce carboxylic acids in the presence of nitro groups. This reagent allows for the targeted synthesis of (2-nitro-4-(trifluoromethoxy)phenyl)methanol.
| Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |
| Amide Formation (Coupling) | Amine (R-NH₂), DCC or EDC | Amide (-CONHR) |
| Amide Formation (Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Amide (-CONHR) |
| Selective Reduction | BH₃·THF | Primary Alcohol (-CH₂OH) |
| Non-selective Reduction | LiAlH₄ | Primary Alcohol and Amine |
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and is itself susceptible to a variety of chemical transformations. Its strong electron-withdrawing nature deactivates the benzene ring towards electrophilic substitution, while making it susceptible to nucleophilic attack. The primary reactions involving the nitro group in a molecule like this compound are reductions to various nitrogen-containing functionalities.
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing a gateway to anilines, which are crucial intermediates for pharmaceuticals and materials. beilstein-journals.org A wide array of reagents and conditions can be employed to achieve this transformation, with the choice of method often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. niscpr.res.in
For this compound, the primary goal is typically the selective reduction of the nitro group to an amine, yielding 2-amino-4-(trifluoromethoxy)benzoic acid, without affecting the carboxylic acid or the highly stable trifluoromethoxy group. Common and effective methods include catalytic hydrogenation and reductions using metals in acidic media.
Catalytic Hydrogenation: This is often the method of choice for clean and efficient nitro group reductions.
Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas over a Pd/C catalyst is a highly effective method for converting both aromatic and aliphatic nitro groups into primary amines. thieme-connect.de This method is generally compatible with carboxylic acids and trifluoromethoxy groups, making it a suitable choice.
Raney Nickel (Raney Ni): Similar to Pd/C, Raney Ni is an effective catalyst for the hydrogenation of nitro groups. acs.org It can be a preferred alternative when trying to avoid dehalogenation of aryl halides, a concern not present in this specific molecule. thieme-connect.de
Platinum(IV) Oxide (PtO₂): This catalyst is also widely used for the catalytic hydrogenation of nitro compounds to amines. acs.org
Metal-Based Reductions: The use of easily oxidized metals in the presence of an acid is a classic and reliable method for nitro group reduction.
Tin(II) Chloride (SnCl₂): SnCl₂ in a solvent like ethanol (B145695) or in the presence of concentrated HCl provides a mild and selective method for reducing aromatic nitro groups. thieme-connect.de It is well-tolerated by many functional groups, including esters and carboxylic acids.
Iron (Fe) or Zinc (Zn) in Acid: The use of iron or zinc powder in the presence of an acid such as hydrochloric acid (HCl) or acetic acid (AcOH) is a common, inexpensive, and effective procedure for this conversion. thieme-connect.de These conditions are generally mild enough to leave the carboxylic acid and trifluoromethoxy groups intact.
Depending on the chosen reagents and reaction conditions, the reduction can be stopped at intermediate stages, yielding other nitrogenous functionalities. For instance, partial reduction using specific reagents can lead to hydroxylamines or, through intermolecular coupling, to azo or azoxy compounds. However, achieving the primary amine is the most common synthetic objective. acs.org
| Reagent/Method | Primary Product | Typical Conditions | Compatibility with -COOH and -OCF₃ | Reference |
|---|---|---|---|---|
| H₂ / Pd/C | Amine | H₂ (1 atm or higher), MeOH or EtOH, Room Temp. | Excellent. Neither group is typically reduced under these conditions. | thieme-connect.de |
| H₂ / Raney Ni | Amine | H₂ (1 atm or higher), EtOH, Room Temp. | Excellent. | acs.org |
| Fe / HCl or AcOH | Amine | Refluxing acid | Good. The carboxylic acid and -OCF₃ groups are stable. | thieme-connect.de |
| SnCl₂ / HCl | Amine | EtOH, Reflux | Good. Provides a mild alternative to Fe or Zn. | thieme-connect.de |
| Zn / NH₄Cl(aq) | Hydroxylamine | Aqueous solution, Room Temp. | Good. Offers a pathway to a partially reduced product. | acs.org |
| LiAlH₄ | Azo compound | Anhydrous ether or THF | Poor. LiAlH₄ would also reduce the carboxylic acid and is known to produce azo compounds from aromatic nitro groups. | thieme-connect.de |
The nitro group can participate in intramolecular cyclization reactions, typically following a reductive step. A common example is the reductive cyclization of ortho-substituted nitroarenes to form heterocyclic compounds. For instance, the reduction of a nitro group situated ortho to a carbonyl, cyano, or another suitable group can lead to the formation of indoles, quinolines, or other fused ring systems.
In the case of this compound, the substituents are not positioned to facilitate common intramolecular cyclization reactions. The carboxylic acid group is ortho to the nitro group. Reductive cyclization under certain conditions could potentially lead to the formation of a seven-membered ring, but this is generally thermodynamically and kinetically disfavored compared to the formation of five- or six-membered rings. A more plausible, though still challenging, reaction might involve the formation of an N-hydroxy intermediate (from partial reduction of the nitro group) which could then cyclize onto the carboxyl group to form a cyclic hydroxamic acid derivative, although this is not a commonly reported pathway under standard reductive conditions.
Therefore, for this compound, participation of the nitro group in synthetically useful cyclization reactions is considered unlikely due to the unfavorable positioning of the reactive functional groups. The primary reactivity of the nitro group remains its reduction to the corresponding amine.
Reactions Involving the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a unique substituent that has gained prominence in medicinal and agricultural chemistry. Its properties are distinct from the classic methoxy (B1213986) (-OCH₃) group, conferring high metabolic stability, increased lipophilicity, and strong electron-withdrawing character upon the aromatic ring. nih.govmdpi.com
Acidic and Basic Conditions: The -OCF₃ group is resistant to cleavage by both strong acids and strong bases, conditions under which a methoxy group might be cleaved to a phenol. nih.gov Hydrolysis of the -OCF₃ group to a phenolic hydroxyl group is extremely difficult and requires harsh conditions not typically employed in standard organic synthesis.
Oxidative and Reductive Conditions: The trifluoromethoxy group is stable towards common oxidizing and reducing agents. It does not react during permanganate (B83412) oxidation of alkyl side chains, nor is it affected by the conditions used for the reduction of nitro groups or catalytic hydrogenation of aromatic rings. beilstein-journals.org
Thermal Stability: The group also exhibits high thermal stability.
This remarkable stability is a key reason for its incorporation into bioactive molecules, as it resists metabolic degradation, particularly oxidative metabolism at the ether linkage. mdpi.com
Direct functional group interconversion of an existing aryl trifluoromethoxy group is synthetically challenging and rarely performed. The exceptional stability of the C-O and C-F bonds makes the group resistant to nucleophilic or electrophilic attack. nih.gov Consequently, there are no general methods for converting an -OCF₃ group into other functionalities like -OH, -NH₂, or halogens under mild conditions.
Most synthetic strategies focus on the introduction of the -OCF₃ group onto an aromatic ring rather than its subsequent transformation. nih.gov Therefore, for the purposes of synthetic planning, the trifluoromethoxy group in this compound should be considered a robust and spectator functional group that will remain intact throughout most chemical transformations targeting the nitro or carboxylic acid moieties.
Derivatization Strategies for Research Applications
Synthesis of Ester Derivatives for Spectroscopic and Chromatographic Analysis
The conversion of 2-Nitro-4-(trifluoromethoxy)benzoic acid to its ester derivatives is a fundamental strategy for improving its analytical characteristics, particularly for spectroscopic and chromatographic techniques. The inherent volatility and polarity of the carboxylic acid can pose challenges for certain analyses, which can be overcome through esterification.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This process can be adapted to introduce a variety of alkyl or aryl groups, thereby modifying the derivative's volatility, solubility, and chromatographic retention time. For gas chromatography (GC), the formation of methyl esters is a common approach to increase the analyte's volatility, enabling its separation and detection. In high-performance liquid chromatography (HPLC), derivatization to form esters can improve peak shape and resolution.
Furthermore, the introduction of a chromophoric or fluorophoric group through esterification can significantly enhance the detectability of the molecule in UV-Vis or fluorescence spectroscopy, respectively. This is particularly useful for quantifying trace amounts of the compound in complex matrices.
Table 1: Common Esterification Reactions for Analytical Applications
| Reaction Type | Reagents | Purpose |
| Acid-catalyzed Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Increases volatility for GC analysis, improves solubility. |
| Derivatization with Chromophoric Alcohols | e.g., p-Nitrobenzyl alcohol | Enhances UV detection in HPLC. |
| Derivatization with Fluorophoric Alcohols | e.g., 4-Methylumbelliferone | Enhances fluorescence detection for high-sensitivity analysis. |
Amide and Hydrazide Derivatizations for Structural Elucidation and Biological Probing
The synthesis of amide and hydrazide derivatives from this compound opens avenues for detailed structural analysis and the development of probes for biological investigations. These derivatives are generally more stable than the corresponding esters and offer distinct chemical properties.
Amide synthesis involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form an activated intermediate. This process allows for the introduction of a wide array of substituents, which can be invaluable for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to elucidate the parent molecule's structure. The specific fragmentation patterns of amide derivatives in MS can provide crucial information about the connectivity of the original molecule.
Hydrazide derivatives, formed by reacting the carboxylic acid with hydrazine, serve as versatile intermediates for further functionalization. They are particularly useful in creating probes for biological systems. For instance, hydrazides can be coupled to fluorescent dyes or biotin (B1667282) tags, enabling the visualization and tracking of the molecule's interactions within a cellular environment. The hydrazide functional group can also participate in specific ligation reactions, allowing for the targeted attachment of the molecule to proteins or other biomolecules.
Table 2: Amide and Hydrazide Derivatization for Structural and Biological Studies
| Derivative | Synthetic Route | Key Applications |
| Amides | Carboxylic acid + Amine + Coupling Agent (e.g., DCC, EDC) | Structural elucidation via NMR and MS, stable linkers. |
| Hydrazides | Carboxylic acid + Hydrazine hydrate | Biological probing, bioconjugation, intermediate for further synthesis. |
Derivatization for Enhanced Detection in Analytical Techniques
Beyond simple esterification, a variety of derivatization strategies can be employed to significantly enhance the detection of this compound in sophisticated analytical techniques. These methods often focus on introducing functionalities that are highly responsive to specific detection methods.
For techniques like mass spectrometry, derivatization can improve ionization efficiency and lead to more predictable and informative fragmentation patterns. For example, the introduction of a permanently charged group can enhance the signal in electrospray ionization mass spectrometry (ESI-MS).
In the context of liquid chromatography, pre-column or post-column derivatization can be used to attach a tag that is highly sensitive to a particular detector. This could be a fluorescent tag for fluorescence detection or an electrochemically active group for electrochemical detection, thereby lowering the limits of detection and quantification. The choice of derivatizing agent is critical and depends on the analytical method and the nature of the sample matrix.
Covalent and Non-Covalent Functionalization for Material Science Applications
The functionalization of materials with this compound, either through covalent or non-covalent interactions, is a promising area in material science. These approaches aim to impart the specific chemical and physical properties of the molecule to the bulk material.
Covalent functionalization involves the formation of a stable chemical bond between the benzoic acid derivative and the surface of a material. For instance, the carboxylic acid group can be activated and reacted with amine or hydroxyl groups present on the surface of polymers, nanoparticles, or other substrates. This creates a durable modification, permanently altering the surface properties of the material, such as its hydrophobicity, chemical reactivity, or biological compatibility.
Non-covalent functionalization , on the other hand, relies on weaker interactions such as hydrogen bonding, van der Waals forces, or π-π stacking. The aromatic ring and the various functional groups of this compound can participate in these interactions, allowing the molecule to adsorb onto the surface of materials like graphene or carbon nanotubes. While less robust than covalent functionalization, this method is often simpler to perform and can be reversible, offering a degree of control over the material's properties.
These functionalization strategies can be used to develop new materials with tailored properties for applications in sensors, catalysis, and advanced coatings.
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 2-Nitro-4-(trifluoromethoxy)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete structural assignment.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum is used to determine the number and environment of hydrogen atoms in a molecule. For this compound, a 1,2,4-trisubstituted aromatic system, three distinct signals are expected in the aromatic region, in addition to the acidic proton of the carboxyl group.
The electron-withdrawing nature of the nitro (-NO₂) and carboxylic acid (-COOH) groups, along with the trifluoromethoxy (-OCF₃) group, significantly deshields the aromatic protons, shifting their signals downfield. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a chemical shift typically greater than 10 ppm, a characteristic feature of carboxylic acids. docbrown.info
The expected signals for the aromatic protons are as follows:
H-3: This proton is positioned between the two strong electron-withdrawing nitro and trifluoromethoxy groups (ortho to the nitro group). It is expected to be the most deshielded aromatic proton, appearing as a doublet due to coupling with H-5.
H-5: Located between the trifluoromethoxy group and a hydrogen atom, this proton will experience coupling from both H-3 and H-6, resulting in a doublet of doublets.
H-6: Situated ortho to the carboxylic acid group, this proton is expected to be the most upfield of the three aromatic signals, appearing as a doublet from coupling to H-5.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| -COOH | > 10.0 | Broad Singlet (br s) | - |
| H-3 | 8.2 - 8.4 | Doublet (d) | JH3-H5 ≈ 2-3 Hz |
| H-5 | 7.7 - 7.9 | Doublet of Doublets (dd) | JH5-H6 ≈ 8-9 Hz, JH5-H3 ≈ 2-3 Hz |
| H-6 | 7.5 - 7.7 | Doublet (d) | JH6-H5 ≈ 8-9 Hz |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The molecule contains eight unique carbon atoms, and each is expected to produce a distinct signal. The chemical shifts are influenced by the attached functional groups. The carbon of the trifluoromethoxy group (-OCF₃) is of particular interest, as it appears as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. chemicalbook.com The aromatic carbon to which this group is attached (C-4) will also experience a smaller two-bond coupling (²JCF).
The predicted chemical shifts for the carbon atoms are detailed in the table below, with assignments based on substituent effects observed in similar aromatic compounds. rsc.orgdocbrown.info
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O | 165 - 170 | Singlet |
| C-2 (-NO₂) | 148 - 152 | Singlet |
| C-4 (-OCF₃) | 145 - 150 | Quartet (q, small J) |
| C-1 | 132 - 136 | Singlet |
| C-6 | 128 - 131 | Singlet |
| C-5 | 123 - 126 | Singlet |
| -OCF₃ | 119 - 122 | Quartet (q, large J) |
| C-3 | 115 - 118 | Singlet |
¹⁹F NMR Spectroscopic Analysis and Trifluoromethoxy Group Signature
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. nih.gov The trifluoromethoxy group (-OCF₃) provides a distinct signature in the ¹⁹F NMR spectrum. For an -OCF₃ group attached to an aromatic ring, the chemical shift typically appears in the range of -58 to -60 ppm relative to a CFCl₃ standard. spectrabase.combiophysics.org The presence of a strong electron-withdrawing nitro group on the ring is expected to influence this chemical shift. nih.gov As there are no other fluorine atoms or adjacent protons within typical coupling distance, the spectrum for this compound is predicted to show a single, sharp singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the structural assignments made from 1D spectra by revealing through-bond connectivities.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks. For this molecule, a COSY spectrum would show cross-peaks connecting H-5 with H-6 (a strong correlation due to the larger ortho coupling) and H-5 with H-3 (a weaker correlation due to the smaller meta coupling). This would confirm the relative positions of the aromatic protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons to the carbons they are directly attached to (one-bond C-H correlations). An HMQC or HSQC spectrum would display cross-peaks linking the signals of H-3, H-5, and H-6 to their corresponding carbon signals, C-3, C-5, and C-6, respectively. This allows for the definitive assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for mapping longer-range connectivities (typically two- and three-bond C-H correlations), which helps in assigning quaternary (non-protonated) carbons. Key expected correlations would include:
H-6 correlating to the carboxylic carbon (C=O) and C-2.
H-3 correlating to C-1, C-2, and C-4.
H-5 correlating to C-1 and C-4. These long-range correlations would provide unequivocal evidence for the complete carbon framework and the precise placement of the substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns upon ionization. For this compound (molecular weight 251.12 g/mol ), the molecular ion peak ([M]⁺˙) would be expected at m/z 251. labsolu.ca
The fragmentation of aromatic carboxylic acids and nitro compounds follows predictable pathways. youtube.comlibretexts.orgwhitman.edu Key fragmentation events for this molecule would likely include:
Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxyl group would yield a prominent acylium ion at m/z 234 ([M-17]⁺).
Loss of a carboxyl radical (•COOH): This fragmentation would result in an ion at m/z 206 ([M-45]⁺).
Loss of a nitro group (•NO₂): A characteristic fragmentation for nitroaromatic compounds, leading to a fragment at m/z 205 ([M-46]⁺).
Decarboxylation of the acylium ion: The [M-OH]⁺ ion at m/z 234 could further lose carbon monoxide (CO) to produce a fragment at m/z 206.
| m/z Value (Predicted) | Identity of Fragment |
| 251 | [M]⁺˙ (Molecular Ion) |
| 234 | [M - •OH]⁺ |
| 206 | [M - •COOH]⁺ or [M - OH - CO]⁺ |
| 205 | [M - •NO₂]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₈H₄F₃NO₄. The calculated monoisotopic mass for this formula is 251.00416 u. An HRMS experiment would be expected to yield a mass value extremely close to this calculated mass, thereby confirming the elemental composition and distinguishing it from any other potential isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
While detailed experimental tandem mass spectrometry (MS/MS) fragmentation studies for this compound are not extensively documented in peer-reviewed literature, its structural confirmation can be inferred from foundational mass spectrometry principles and predicted data. The fragmentation of aromatic nitro compounds and benzoic acids typically follows well-understood pathways.
Upon ionization, the molecular ion ([M]+ or [M-H]-) would undergo fragmentation. Key expected fragmentation patterns for this compound include:
Decarboxylation: Loss of the carboxyl group (-COOH) as CO2 (44 Da) or the COOH radical (45 Da).
Loss of the Nitro Group: Expulsion of NO2 (46 Da).
Cleavage of the Trifluoromethoxy Group: Loss of the -OCF3 group (85 Da).
Sequential Losses: Combinations of the above losses, such as the loss of both COOH and NO2.
The PubChem database provides predicted Collision Cross Section (CCS) values, which are important parameters in ion mobility-mass spectrometry. These theoretical values offer insight into the molecule's size and shape in the gas phase.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 252.01143 | 141.7 |
| [M+Na]⁺ | 273.99337 | 150.0 |
| [M-H]⁻ | 249.99687 | 140.8 |
| [M+NH₄]⁺ | 269.03797 | 157.3 |
| [M+K]⁺ | 289.96731 | 144.4 |
Data sourced from PubChem. uni.lu
These predicted values can aid in the tentative identification of the compound in complex mixtures when analyzed by advanced mass spectrometry techniques.
Infrared (IR) Spectroscopy for Functional Group Identification
The principal vibrational modes expected are:
O-H Stretch: A very broad absorption band characteristic of the carboxylic acid hydroxyl group, typically found in the 2500-3300 cm⁻¹ region.
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption from the carbonyl of the carboxylic acid group, usually appearing between 1700-1725 cm⁻¹.
N-O Stretches: The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
C-O-C Stretch: The ether linkage of the trifluoromethoxy group will have a characteristic C-O-C asymmetric stretch.
C-F Stretches: Strong absorptions corresponding to the C-F bonds of the trifluoromethoxy group are expected in the 1100-1300 cm⁻¹ region.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Aromatic Ring | C-H Stretch | ~3100 | Medium |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong |
| Nitro Group | Asymmetric N-O Stretch | 1520-1560 | Strong |
| Nitro Group | Symmetric N-O Stretch | 1345-1385 | Strong |
| Trifluoromethoxy | C-F Stretches | 1100-1300 | Very Strong |
X-ray Crystallography for Solid-State Structural Elucidation
As of this writing, a solved crystal structure for this compound has not been deposited in the Cambridge Structural Database or reported elsewhere in the scientific literature. Therefore, direct experimental data on its solid-state conformation and packing is unavailable. However, valuable insights can be drawn from the detailed crystallographic analysis of structurally similar molecules, such as the isomer 4-Nitro-2-(trifluoromethyl)benzoic acid. nih.govresearchgate.net
Based on the analysis of related substituted benzoic acids, a non-planar conformation is expected for this compound. nih.goviucr.org The steric hindrance between the adjacent nitro group at position 2 and the carboxylic acid group at position 1 would likely force the carboxylic acid group to rotate out of the plane of the benzene (B151609) ring. researchgate.net
In the analogous compound, 4-Nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group at position 2 causes the adjacent carboxylic acid group to be twisted by an angle of 47.2° relative to the aromatic ring plane. nih.gov A similar significant dihedral angle would be anticipated for this compound due to the spatial demands of the ortho-nitro group.
In the absence of a crystal structure, the intermolecular interactions can only be hypothesized based on common motifs observed in similar compounds.
Hydrogen Bonding: Carboxylic acids frequently form strong, centrosymmetric head-to-tail dimers in the solid state through O-H···O hydrogen bonds between the carboxyl groups of two separate molecules. nih.govresearchgate.net This is a highly probable interaction for this compound.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, which are common in planar aromatic systems and contribute to crystal packing stability.
F…F Interactions: The presence of the trifluoromethoxy group introduces the possibility of fluorine-fluorine interactions between adjacent molecules. In the crystal structure of 4-Nitro-2-(trifluoromethyl)benzoic acid, an intermolecular F…F contact of 2.927 Å is observed, which is close to the sum of the van der Waals radii, indicating a notable interaction. nih.gov Similar contacts could be a feature in the crystal lattice of the title compound.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.comsemanticscholar.org The study of polymorphism is contingent upon the successful crystallization and structural elucidation of a compound. As no crystal structures for this compound have been reported, there is currently no information regarding its potential polymorphic forms.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Specific experimental UV-Vis spectral data for this compound is not available. Nevertheless, the spectrum can be predicted based on the electronic properties of its constituent chromophores and auxochromes. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region arising from π→π* electronic transitions within the benzene ring. nist.govresearchgate.netsielc.com
The parent chromophore, benzene, has absorption bands around 184 nm, 204 nm, and 256 nm. For benzoic acid, these bands are shifted and their intensities modified. The spectrum of this compound would be influenced by:
The Carboxyl Group (-COOH): Acts as an auxochrome, modifying the absorption of the benzene ring.
The Nitro Group (-NO₂): A powerful chromophore and electron-withdrawing group, which typically causes a bathochromic (red) shift of the primary absorption bands.
The Trifluoromethoxy Group (-OCF₃): An electron-withdrawing group that can also influence the electronic transitions.
It is expected that this compound would display at least two strong absorption bands in the 200-300 nm range, corresponding to π→π* transitions, with the exact λ(max) values determined by the combined electronic effects of all three substituents.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for the separation, identification, and quantification of "this compound" and its related compounds. These techniques are widely used to assess purity and analyze complex mixtures in various stages of synthesis and quality control.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgebsco.com It is particularly useful for the analysis of nitroaromatic compounds. waters.comepa.govunitedchem.com The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. wikipedia.org
For the analysis of aromatic acids, reversed-phase HPLC is a commonly employed technique. sielc.comekb.eg In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte on the column is influenced by its polarity; less polar compounds are retained longer.
A typical HPLC method for the analysis of nitroaromatic compounds might utilize a C18 or phenyl stationary phase. waters.comthermofisher.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comekb.eg The pH of the mobile phase can be adjusted to control the ionization state of the acidic analyte, thereby influencing its retention time. Detection is commonly achieved using a UV detector, as nitroaromatic compounds exhibit strong absorbance in the UV region, often around 254 nm. waters.com
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Acids
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a general method and would require optimization for the specific analysis of this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique used for analyzing volatile and thermally stable compounds. nih.govthermofisher.com For non-volatile or thermally labile compounds like benzoic acids, derivatization is often necessary to increase their volatility and thermal stability. researchgate.net Common derivatization techniques include esterification to form more volatile methyl or ethyl esters. researchgate.net
In the context of trifluoromethoxy nitrobenzene (B124822) isomers, GC with a flame ionization detector (FID) has been successfully employed. tsijournals.comresearchgate.net The choice of the GC column is critical for achieving good separation of closely related isomers. A mid-polar to polar stationary phase is often preferred for the analysis of aromatic compounds. tsijournals.comresearchgate.net
The operational parameters, such as the temperature program of the oven, the carrier gas flow rate, and the injector and detector temperatures, are optimized to achieve the best separation and sensitivity. tsijournals.comresearchgate.net
Table 2: Representative GC Parameters for Analysis of Trifluoromethoxy Nitrobenzene Isomers
| Parameter | Condition |
| Column | AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness |
| Carrier Gas | Helium at a constant pressure of 3.0 psi |
| Injector Temperature | 200 °C |
| Oven Program | Initial 50°C, ramp to 125°C at 3°C/min, hold for 5 min, then ramp to 230°C at 45°C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
This table is based on a method developed for related isomers and would need adaptation and validation for this compound, likely after a derivatization step. tsijournals.comresearchgate.net
The polarity of benzoic acid can lead to peak tailing and poor chromatographic performance on some GC columns due to interactions with active sites on the column surface. researchgate.net Derivatization helps to mitigate these issues by converting the polar carboxylic acid group into a less polar ester group. researchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
There is no available published research that details Density Functional Theory (DFT) calculations specifically for 2-Nitro-4-(trifluoromethoxy)benzoic acid. Such studies would typically provide insights into the molecule's electronic properties and reactivity.
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound are not available in the current scientific literature. These parameters are crucial for understanding a molecule's kinetic stability and chemical reactivity. Similarly, reactivity descriptors such as electronegativity, hardness, and softness have not been reported for this compound.
An electrostatic potential surface map for this compound, which would identify electron-rich and electron-poor regions to predict sites for electrophilic and nucleophilic attack, has not been published.
Conformation Analysis and Energy Landscapes
Detailed conformational analysis and the corresponding energy landscapes for this compound are not documented in available research. Such studies are essential for understanding the molecule's three-dimensional structure and flexibility, which can influence its biological activity and physical properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While Quantitative Structure-Activity Relationship (QSAR) models are frequently developed for classes of compounds, particularly in the context of drug discovery and toxicology, no specific QSAR models involving this compound have been identified in the literature. The development of such a model would require a dataset of related compounds with measured biological activity.
Molecular Dynamics Simulations for Dynamic Behavior
There are no published molecular dynamics (MD) simulations for this compound. MD simulations would provide valuable information about the dynamic behavior of the molecule over time, including its interactions with solvents or biological macromolecules.
In contrast, it is worth noting that computational studies have been conducted on isomers of this compound, such as 4-nitro-2-(trifluoromethyl)benzoic acid. These studies have explored aspects like steric hindrance and its effect on molecular planarity. However, due to the strict focus of this article, the findings related to these isomers cannot be detailed here.
The absence of dedicated computational research on this compound suggests that it may be a novel area for future investigation. Such studies would be invaluable in elucidating its chemical properties and potential applications.
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Precursor in Agrochemical Synthesis
2-Nitro-4-(trifluoromethoxy)benzoic acid and its derivatives have demonstrated considerable potential as precursors in the synthesis of novel agrochemicals, particularly herbicides. The presence of the trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of molecules, which are desirable properties for active agrochemical ingredients.
Research in this area has led to the development of potent herbicidal agents. For instance, a derivative of the structurally related 2-nitro-4-(trifluoromethyl)benzoic acid, namely 2-nitro-5-(2'-chloro-4'-trifluoromethylphenoxy)benzoic acid, has been shown to exhibit high herbicidal activity. oakwoodchemical.com This suggests that the core structure of 2-nitro-4-substituted benzoic acids is a promising scaffold for the design of new herbicides. The synthesis of such compounds often involves the nitration of a corresponding substituted benzoic acid, highlighting the importance of intermediates like this compound in accessing these complex molecules.
While specific commercial agrochemicals directly derived from this compound are not extensively documented in publicly available literature, the established herbicidal activity of closely related analogues underscores its significance as a key intermediate in the ongoing research and development of new crop protection agents.
Utility in Pharmaceutical and Medicinal Chemistry Building Blocks
In the realm of pharmaceutical and medicinal chemistry, this compound serves as a valuable building block for the synthesis of biologically active molecules. The trifluoromethoxy group can significantly influence a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
A notable application of a structurally similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of potent antitubercular agents. google.com This underscores the utility of nitro- and trifluoromethyl-substituted benzoic acids in developing treatments for infectious diseases. The synthetic routes to these complex heterocyclic systems often rely on the versatile reactivity of the functional groups present on the benzoic acid core.
The general applications of nitroaromatic compounds in medicinal chemistry are well-established, with the nitro group serving as a key pharmacophore in various antimicrobial and antiparasitic drugs. nih.gov Furthermore, the trifluoromethoxy group is increasingly utilized in drug design to enhance metabolic stability and membrane permeability. researchgate.net The combination of these functional groups in this compound makes it a highly attractive starting material for the discovery of new therapeutic agents.
Integration into Polymer and Material Formulations for Enhanced Properties
The incorporation of fluorinated building blocks like this compound into polymer and material formulations can impart a range of enhanced properties. The trifluoromethoxy group is known to increase thermal stability, chemical resistance, and hydrophobicity of materials.
While specific research detailing the integration of this compound into polymers is not widely available, the principles of polymer chemistry suggest several potential applications. The carboxylic acid functionality allows for its incorporation into polyester (B1180765) or polyamide backbones through condensation polymerization. The resulting polymers would be expected to exhibit modified surface properties, such as lower surface energy and increased contact angle, due to the presence of the trifluoromethoxy groups.
Furthermore, the nitro group can be chemically modified, for example, by reduction to an amine, providing a reactive handle for further polymer functionalization or cross-linking. This could lead to the development of high-performance materials with tailored properties for applications in coatings, membranes, and electronic materials. The general field of fluorinated polymers is vast, and the use of specialized monomers like this compound offers a pathway to novel materials with unique combinations of properties.
Development of Specialty Chemicals with Tailored Properties
This compound is a key intermediate in the synthesis of a variety of specialty chemicals with tailored properties. The distinct reactivity of its three functional groups allows for selective transformations, leading to a diverse range of derivatives.
For example, the reduction of the nitro group to an amine yields 2-amino-4-(trifluoromethoxy)benzoic acid, a valuable precursor for the synthesis of dyes, pigments, and other functional organic molecules. The presence of the trifluoromethoxy group can influence the color and stability of these dyes.
The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, each opening up new avenues for the synthesis of specialty chemicals. These derivatives can find applications as liquid crystals, photographic chemicals, or as components in advanced analytical reagents. The tailored synthesis of such molecules relies on the strategic manipulation of the functional groups present in the starting material, this compound.
Strategies for Incorporating this compound into Complex Molecular Architectures
The incorporation of the 2-nitro-4-(trifluoromethoxy)phenyl moiety into complex molecular architectures requires strategic synthetic planning. The reactivity of the functional groups must be carefully considered to achieve the desired regioselectivity and to avoid unwanted side reactions.
One common strategy involves the initial modification of the carboxylic acid group. For instance, conversion to an ester or amide can protect the carboxylic acid while allowing for reactions at other positions on the aromatic ring. Subsequently, the nitro group can be selectively reduced to an amine, which can then participate in a variety of coupling reactions, such as amide bond formation or the construction of heterocyclic rings.
Alternatively, the nitro group can be utilized in nucleophilic aromatic substitution reactions, although the electron-withdrawing nature of the trifluoromethoxy and carboxylic acid groups can influence the regioselectivity of such reactions. Cross-coupling reactions, such as Suzuki or Heck couplings, can also be employed to form new carbon-carbon bonds at specific positions on the aromatic ring, provided a suitable halo-derivative of the benzoic acid is used. The successful synthesis of complex molecules containing the 2-nitro-4-(trifluoromethoxy)phenyl unit often relies on a multi-step approach that carefully orchestrates the reactivity of the various functional groups.
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Synthetic Pathways
While 2-nitro-4-(trifluoromethoxy)benzoic acid is commercially available, future research is anticipated to focus on developing more efficient, sustainable, and versatile synthetic routes. sigmaaldrich.commatrixscientific.com Current multistep syntheses can be resource-intensive, and advancements are needed to improve yield, reduce waste, and expand access to this valuable building block.
Key areas of investigation include:
Advanced Trifluoromethoxylation Reagents: The introduction of the trifluoromethoxy (OCF₃) group remains a synthetic challenge. mdpi.comnih.gov Research into new electrophilic or nucleophilic trifluoromethoxylating agents that are more stable, safer, and have a broader substrate scope could lead to more direct and higher-yielding pathways. researchgate.netnih.gov Developing photoredox or electrochemical methods for trifluoromethoxylation could provide milder and more sustainable alternatives to traditional methods. nih.gov
Flow Chemistry and Process Optimization: Implementing continuous flow chemistry for the nitration and oxidation steps could enhance safety, improve reaction control, and allow for easier scalability. This approach minimizes the handling of hazardous intermediates and can lead to higher purity products.
| Strategy | Description | Potential Advantage |
|---|---|---|
| Late-Stage C-H Nitration | Direct introduction of a nitro group onto a trifluoromethoxy-substituted benzoic acid derivative. | Reduces the number of synthetic steps by avoiding protecting group manipulations. |
| Photoredox Trifluoromethoxylation | Using visible light to catalyze the introduction of the OCF₃ group under mild conditions. nih.gov | Improved energy efficiency, sustainability, and safety compared to harsh traditional methods. |
| Continuous Flow Synthesis | Performing nitration or oxidation reactions in a continuous flow reactor. | Enhanced safety, precise control over reaction parameters, and improved scalability. |
Exploration of Bio-orthogonal and Click Chemistry Applications
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgutmb.edu "Click chemistry" provides a class of rapid, reliable, and specific reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), that are central to bio-orthogonal applications. researchgate.netbeilstein-journals.org this compound can be readily modified to serve as a versatile scaffold for creating probes and labels for chemical biology.
The primary avenues for this research are:
Functionalization of the Carboxylic Acid: The carboxylic acid group is an ideal handle for chemical modification. It can be converted into an alkyne or an azide, making the molecule "clickable." Once equipped with these functional groups, it can be attached to biomolecules (e.g., proteins, lipids, or nucleic acids) that have been engineered to contain the complementary reactive partner. beilstein-journals.orgnih.gov
Derivatization via the Nitro Group: The nitro group can be chemically reduced to an amine. This amine can then be functionalized using a variety of biocompatible reactions, such as amide bond formation or conversion into other reactive handles. This dual functionality (carboxyl and a reducible nitro group) allows for the creation of bifunctional or multifunctional probes.
Strain-Promoted Cycloadditions: To circumvent the potential toxicity of copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) has become a key bio-orthogonal tool. wikipedia.orgnih.gov Derivatives of this compound could be synthesized to incorporate strained cyclooctynes, enabling copper-free ligation in cellular environments. nih.gov
| Modification Site | Reactive Handle | Potential Application |
|---|---|---|
| Carboxylic Acid | Terminal Alkyne or Azide | CuAAC or SPAAC ligation to label and image biomolecules in vitro and in vivo. wikipedia.orgresearchgate.net |
| Nitro Group (reduced to Amine) | Amine | Bioconjugation to proteins or other molecules for targeted delivery or imaging. |
| Combined Modification | Orthogonal Handles (e.g., Alkyne and Tetrazine) | Dual labeling of different biomolecules simultaneously within the same biological system. |
Investigation of Catalytic Applications and Functional Material Development
The distinct electronic properties conferred by the trifluoromethoxy and nitro groups make this benzoic acid derivative an attractive candidate for the development of novel catalysts and advanced materials. mdpi.combohrium.com Fluorinated organic compounds are known for their unique applications in materials science.
Future research could focus on:
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming highly porous and stable MOFs. The nitro and trifluoromethoxy groups lining the pores of the MOF could create a unique chemical environment for selective gas adsorption, separation, or heterogeneous catalysis.
Ligand Development for Catalysis: The molecule could be used as a building block to synthesize more complex ligands for transition-metal catalysis. The strong electron-withdrawing nature of the substituents can modulate the electronic properties of a metal center, potentially leading to catalysts with enhanced reactivity or selectivity.
Advanced Polymers: As a monomer, this compound could be incorporated into polymers such as polyesters or polyamides. The resulting materials may exhibit enhanced thermal stability, chemical resistance, and unique dielectric properties due to the presence of the fluorinated group. beilstein-journals.org
Expanding the Scope of Derivatization for Advanced Research Tools
Beyond click chemistry, derivatization of this compound can produce sophisticated tools for biochemical and biomedical research. The presence of fluorine is particularly advantageous for creating probes for nuclear magnetic resonance (NMR) studies.
Emerging trends in this area include:
¹⁹F NMR Probes: Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and high sensitivity. cfplus.cznih.gov The trifluoromethoxy group provides a strong, single ¹⁹F NMR signal. By attaching this molecule to a protein or drug, researchers can use ¹⁹F NMR to monitor conformational changes, binding events, or enzymatic activity in real-time, as the chemical shift of the ¹⁹F signal is highly sensitive to its local environment. researchgate.netnih.gov
Fluorogenic Probes: The molecule could be derivatized to create fluorogenic probes, which are non-fluorescent until they react with a specific target. This "turn-on" mechanism significantly reduces background signal in imaging applications. nih.gov
Affinity-Based Probes: The core structure can be attached to known binding motifs to create probes for identifying and isolating specific proteins from complex biological mixtures, a technique known as affinity-based protein profiling.
In Silico Modeling for Predictive Research and Design
Computational chemistry and in silico modeling are indispensable tools for accelerating research and reducing experimental costs. These methods can be applied to predict the properties of this compound and guide the design of its derivatives for specific applications.
Key areas for computational investigation are:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical tools that correlate chemical structure with biological activity or toxicity. nih.gov Given that many nitroaromatic compounds have known toxicological profiles, QSAR models can be developed to predict the potential toxicity or mutagenicity of new derivatives of this compound, ensuring a "safety-by-design" approach. nih.govdergipark.org.trnih.gov
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the molecule's electronic properties, such as its electrostatic potential map, orbital energies (HOMO/LUMO), and reactivity indices. researchgate.netnih.gov This information is crucial for understanding its chemical behavior and for designing derivatives with tailored electronic characteristics for use in materials or as catalysts. researchgate.net
Molecular Docking and Dynamics: For applications in drug discovery, in silico docking simulations can predict how derivatives of this compound might bind to a biological target, such as an enzyme's active site. Molecular dynamics simulations can then be used to study the stability of the predicted binding pose and the conformational changes that occur upon binding.
| Modeling Technique | Objective | Predicted Outcome |
|---|---|---|
| QSAR | Predict biological activity and/or toxicity of derivatives. osti.govchitkara.edu.in | Guidance for designing safer and more potent compounds. |
| DFT | Calculate electronic structure and predict reactivity. researchgate.net | Understanding of chemical properties to guide material and catalyst design. |
| Molecular Docking | Predict binding modes of derivatives to biological targets. | Identification of potential drug candidates and their mechanism of action. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-nitro-4-(trifluoromethoxy)benzoic acid, and how can purity be ensured?
- Methodology :
- Synthesis : Start with halogenated intermediates (e.g., bromo-nitrobenzene derivatives) and introduce trifluoromethoxy groups via nucleophilic substitution or coupling reactions. For example, 2-bromo-4-nitro-1-(trifluoromethoxy)benzene (CAS 200958-40-3) can serve as a precursor, followed by carboxylation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Monitor purity via HPLC (>98% purity threshold) .
- Validation : Confirm structure using -NMR (aromatic proton shifts at δ 8.2–8.5 ppm) and -NMR (CF signal at δ -58 to -60 ppm) .
Q. How should solubility and stability be characterized for this compound in experimental settings?
- Methodology :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) for stock solutions (>10 mM). For aqueous buffers, use co-solvents like ethanol (≤5% v/v) to avoid precipitation .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via LC-MS to detect nitro-group reduction or esterification byproducts .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Primary Techniques :
- NMR : , , and -NMR to confirm substitution patterns and trifluoromethoxy group integrity .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion ([M-H] at m/z 264.02) .
- Supplementary Methods :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity and quantify impurities (<2%) .
Advanced Research Questions
Q. How can kinetic modeling frameworks optimize reaction conditions for derivatives of this compound?
- Methodology :
- Experimental Design : Apply multiobjective optimal design (e.g., esterification with ethanol in microreactors) to balance reaction rate and yield. Use online kinetic parameter estimation to adjust temperature (50–80°C) and catalyst loading .
- Data Analysis : Employ nonlinear regression (e.g., Arrhenius equation) to model activation energy and identify rate-limiting steps .
Q. What strategies resolve contradictions in spectroscopic data for nitro- and trifluoromethoxy-substituted aromatics?
- Methodology :
- Cross-Validation : Compare experimental -NMR shifts with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level) to address discrepancies in electron-withdrawing effects .
- Isotopic Labeling : Use -labeled nitro groups to decouple overlapping signals in crowded NMR regions .
Q. How can byproducts from nitro-group reactions be systematically identified and mitigated?
- Methodology :
- Byproduct Profiling : Use LC-MS/MS to detect reduced intermediates (e.g., amine derivatives) or dimerization products. Compare retention times and fragmentation patterns with synthetic standards .
- Mitigation : Optimize reaction stoichiometry (e.g., nitro-reducing agents in catalytic amounts) and introduce inert atmospheres (N) to suppress side reactions .
Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodology :
- DFT Calculations : Compute Fukui indices to identify electrophilic centers (C-1 and C-3 positions). Validate with Hammett substituent constants (σ for -NO and σ for -OCF) .
- Molecular Dynamics : Simulate solvent effects (DMSO vs. THF) on transition-state energies to guide solvent selection .
Safety and Handling
Q. What are the critical safety protocols for handling nitro- and trifluoromethoxy-substituted benzoic acids?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis to avoid inhalation .
- Waste Disposal : Segregate nitro-containing waste in labeled containers for incineration by certified hazardous waste handlers .
Applications in Drug Discovery
Q. How can this compound serve as a building block for bioactive molecules?
- Methodology :
- Derivatization : Couple the carboxylic acid with amines (e.g., benzylamine) via EDC/HOBt activation to generate amides for kinase inhibition assays .
- SAR Studies : Modify the nitro group to sulfonamides or azides to explore antibacterial or anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
